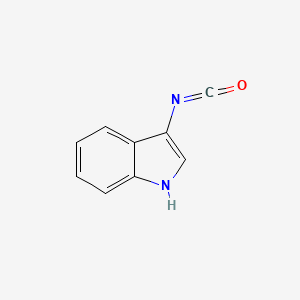

3-isocyanato-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVAFASDJTQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482099 | |

| Record name | 3-isocyanato-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57778-78-6 | |

| Record name | 3-isocyanato-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanato-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Isocyanato-1H-indole from Indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isocyanato-1H-indole from indole-3-carboxylic acid, a key transformation for the generation of a versatile intermediate in medicinal chemistry and drug discovery. The primary and most effective method for this conversion is the Curtius rearrangement, particularly the one-pot procedure utilizing diphenylphosphoryl azide (DPPA), which offers a safe and efficient alternative to traditional methods.

Introduction

Indole-3-carboxylic acid is a readily available starting material, and its conversion to this compound opens up a plethora of synthetic possibilities. The isocyanate functional group is highly reactive and can readily undergo nucleophilic attack by water, alcohols, and amines to yield primary amines, carbamates, and urea derivatives, respectively.[1] This reactivity makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules. The Curtius rearrangement provides a reliable method for this transformation, proceeding with the retention of stereochemistry if a chiral center is present.[2]

Synthetic Pathway: The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3] The reaction can be performed in a classical multi-step approach or a more convenient one-pot procedure.

Classical Two-Step Method

The traditional approach involves two discrete steps:

-

Formation of Indole-3-carbonyl Azide: Indole-3-carboxylic acid is first converted to an activated derivative, typically the acyl chloride, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting indole-3-carbonyl chloride is then reacted with an azide source, such as sodium azide, to produce indole-3-carbonyl azide.[4]

-

Thermal Rearrangement: The isolated indole-3-carbonyl azide is then heated in an inert solvent, leading to the loss of dinitrogen gas and rearrangement to form this compound.

While effective, this method involves the isolation of a potentially explosive acyl azide intermediate, posing a significant safety risk, especially on a larger scale.

One-Pot Synthesis using Diphenylphosphoryl Azide (DPPA)

A safer and more streamlined approach is the one-pot synthesis using diphenylphosphoryl azide (DPPA).[4] This method avoids the isolation of the acyl azide intermediate. In this procedure, indole-3-carboxylic acid is treated with DPPA in the presence of a base, such as triethylamine (TEA), in an inert solvent. The reaction mixture is then heated to induce the Curtius rearrangement directly.

The proposed mechanism involves the in-situ formation of a mixed anhydride of the carboxylic acid and phosphoric acid, which then reacts with the azide to form the acyl azide. This intermediate immediately undergoes rearrangement to the isocyanate.[4]

Reaction Scheme:

Caption: One-pot synthesis of this compound via Curtius rearrangement.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, the following experimental procedure is a robust protocol based on general methods for the Curtius rearrangement of heterocyclic carboxylic acids using DPPA.[2][5]

Materials and Equipment

-

Reagents: Indole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Anhydrous toluene (or other suitable inert solvent like dioxane), Anhydrous magnesium sulfate or sodium sulfate.

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Nitrogen or Argon gas inlet, Dropping funnel, Standard glassware for workup and purification, Rotary evaporator, Column chromatography setup (if necessary).

Detailed Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add indole-3-carboxylic acid (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous toluene to the flask to form a suspension. Then, add triethylamine (1.1-1.2 equivalents) to the mixture.

-

DPPA Addition: To the stirred suspension, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain at this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material and the evolution of nitrogen gas).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Summary of Reagents and Expected Outcome

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometry (eq.) |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | Starting Material | 1.0 |

| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | Azide Source | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | 1.1 - 1.2 |

| This compound | C₉H₆N₂O | 158.16 | Product | - |

Characterization Data

Detailed spectroscopic data for this compound is not widely published. However, the expected characteristic signals are outlined below based on the known spectroscopic properties of indole derivatives and isocyanates.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound will be the strong, sharp absorption band for the isocyanate (-N=C=O) group.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | 3400 - 3300 | Medium, sharp |

| C-H (aromatic) | 3100 - 3000 | Medium |

| -N=C=O (isocyanate) | 2275 - 2250 | Strong, sharp |

| C=C (aromatic) | 1600 - 1450 | Medium to strong |

The isocyanate peak is particularly diagnostic as it appears in a region of the spectrum that is often free from other absorptions.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show signals characteristic of the indole ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the isocyanate group at the 3-position.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (indole) | 8.1 - 8.3 | br s |

| H-2 | 7.5 - 7.7 | d or s |

| H-4 | 7.7 - 7.9 | d |

| H-5 | 7.1 - 7.3 | t |

| H-6 | 7.1 - 7.3 | t |

| H-7 | 7.3 - 7.5 | d |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (isocyanate) | 120 - 130 |

| C-2 | 125 - 130 |

| C-3 | 100 - 110 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 120 - 125 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The chemical shifts for indole derivatives can be found in various spectroscopic databases.[8][9][10]

Safety Considerations

-

Diphenylphosphoryl azide (DPPA): DPPA is a toxic and potentially explosive reagent. It should be handled with care in a well-ventilated fume hood. Avoid heating it rapidly to high temperatures.

-

Azide-containing compounds: Although the one-pot procedure avoids the isolation of the acyl azide, it is still formed in situ. Appropriate safety precautions for handling azides should be followed.

-

Isocyanates: Isocyanates are lachrymators and respiratory irritants. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound from indole-3-carboxylic acid via the one-pot Curtius rearrangement using DPPA is a highly effective and relatively safe method for producing this valuable synthetic intermediate. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol based on established methodologies, and expected characterization data to aid researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors. Careful adherence to safety protocols is paramount when working with the reagents involved in this synthesis.

References

- 1. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 10. tetratek.com.tr [tetratek.com.tr]

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Isocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive isocyanate group appended to the C3 position of the indole scaffold, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. The indole nucleus is a privileged structure found in numerous natural products and pharmaceuticals, and the isocyanate functionality provides a gateway for the introduction of various substituents through nucleophilic addition reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. It is generally described as a solid at room temperature with moderate solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 57778-78-6 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 158.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| FTIR (N=C=O stretch) | ~2270 cm⁻¹ | Characteristic strong asymmetric stretching vibration for isocyanates.[2] |

Synthesis

The primary and most logical synthetic route to this compound is through the Curtius rearrangement of indole-3-carbonyl azide. This reaction provides a reliable method for converting a carboxylic acid derivative into an isocyanate with the loss of nitrogen gas.[3]

Experimental Protocol: Synthesis via Curtius Rearrangement (Proposed)

This protocol is based on the general principles of the Curtius rearrangement and would require optimization for this specific substrate.[3]

Step 1: Formation of Indole-3-carbonyl Azide

-

To a solution of indole-3-carboxylic acid in a suitable inert solvent (e.g., acetone, THF), add an activating agent such as ethyl chloroformate or oxalyl chloride in the presence of a base (e.g., triethylamine) at 0 °C.

-

Stir the mixture for 1-2 hours to form the mixed anhydride or acid chloride in situ.

-

Add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for an additional 1-2 hours.

-

Extract the product, indole-3-carbonyl azide, with an organic solvent and dry over anhydrous sodium sulfate. The crude azide is often used directly in the next step without extensive purification due to its potentially explosive nature.

Step 2: Curtius Rearrangement to this compound

-

Dissolve the crude indole-3-carbonyl azide in a high-boiling inert solvent such as toluene or diphenyl ether.

-

Heat the solution gently (typically 80-110 °C) until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield crude this compound, which can be purified by recrystallization or chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the -N=C=O moiety is highly susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups.

Reactions with Nucleophiles

a) Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst.[4][5] This transformation is of particular importance in medicinal chemistry, as the urea linkage is a common feature in many kinase inhibitors.[6][7]

Experimental Protocol: Synthesis of a Urea Derivative (General)

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM, or DMF) at room temperature.

-

Add an equimolar amount of the desired primary or secondary amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum.

-

Upon completion, the urea product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[4]

b) Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with alcohols yields carbamates, also known as urethanes. This reaction may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound, especially with less reactive alcohols.[8]

Experimental Protocol: Synthesis of a Carbamate Derivative (General)

-

Dissolve this compound and the desired alcohol in an inert solvent like toluene or THF.

-

Add a catalytic amount of a suitable catalyst (e.g., triethylamine or dibutyltin dilaurate).

-

Heat the reaction mixture under reflux until the reaction is complete, as monitored by TLC or IR spectroscopy.

-

After cooling, the solvent is removed under reduced pressure, and the resulting carbamate is purified by column chromatography or recrystallization.

Cycloaddition Reactions

Mechanism: [3+2] Cycloaddition with a Nitrile Oxide (Proposed)

In a [3+2] cycloaddition with a nitrile oxide, the isocyanate would act as the dipolarophile. The concerted reaction would lead to the formation of a five-membered heterocyclic ring.

Applications in Drug Development

The indole scaffold is a key component in a multitude of approved drugs and clinical candidates, particularly in the area of oncology. Many of these, such as Sunitinib and Sorafenib, are kinase inhibitors.[7][10] The urea linkage, readily formed from an isocyanate, is a critical pharmacophore in many of these inhibitors, participating in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

The ability of this compound to serve as a precursor to a wide variety of substituted indole-3-ureas makes it a highly valuable tool for generating libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Safety and Handling

Isocyanates are known to be toxic and are potent irritants to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a reactive and versatile intermediate with significant potential in organic synthesis and drug discovery. Its ability to readily undergo nucleophilic addition reactions, particularly with amines to form urea derivatives, makes it an attractive starting material for the synthesis of potential kinase inhibitors and other biologically active molecules. While detailed experimental data on this specific compound is limited, the well-established chemistry of isocyanates and indoles provides a strong foundation for its application in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and holds promise for advancing the field of medicinal chemistry.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3-Isocyanato-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-isocyanato-1H-indole. Due to the compound's reactive isocyanate functional group and the inherent properties of the indole scaffold, careful handling and storage are paramount to maintain its integrity and ensure experimental reproducibility. This document outlines the key factors influencing its stability, provides detailed experimental protocols for stability assessment based on established guidelines, and offers recommendations for its long-term storage.

Core Stability Profile

The stability of this compound is primarily dictated by two structural features: the highly electrophilic isocyanate group (-N=C=O) and the electron-rich indole ring system. The isocyanate group is susceptible to nucleophilic attack, while the indole ring can be prone to oxidative and photodegradation.

Hydrolytic Stability

The isocyanate functional group is highly reactive towards water. This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield 3-amino-1H-indole and carbon dioxide. The resulting amine can further react with another molecule of this compound to form a disubstituted urea impurity. This degradation pathway is a significant concern, as even atmospheric moisture can be sufficient to initiate hydrolysis.

Table 1: Hydrolysis Data for an Analogous Aromatic Isocyanate

| Compound | Condition | Hydrolysis Rate Coefficient (s⁻¹) | Reference |

| Phenyl Isocyanate | Aqueous HCl, 25°C | 3.39 x 10⁻² | [1] |

Thermal Stability

Isocyanates are known to be thermally labile. At elevated temperatures, they can undergo self-polymerization, including dimerization to form uretidinediones and trimerization to form isocyanurates. The indole ring itself is generally stable to moderate heat, but the isocyanate group is the primary concern for thermal degradation.

Thermogravimetric analysis (TGA) of various aromatic isocyanates shows that decomposition onsets can vary, but significant weight loss often begins in the range of 200-300°C. For thermoplastic polyurethane elastomers based on aromatic diisocyanates, thermal stability in an inert atmosphere is observed up to approximately 299–301°C[2]. It is crucial to avoid exposing this compound to high temperatures to prevent the formation of polymeric impurities.

Table 2: Thermal Decomposition Data for Related Isocyanate-Based Materials

| Material | Method | Decomposition Onset (Helium) | Reference |

| MDI-based TPU Elastomers | TGA | 299–301°C (1% mass loss) | [2] |

| Poly(isocyanate) | TGA | Varies with heating rate | [3][4] |

Photostability

The indole nucleus is a known chromophore that absorbs ultraviolet (UV) light, making it susceptible to photodegradation. Photoionization of indole in aqueous solution can occur, leading to the formation of radical species and subsequent degradation products[5]. The quantum yield of photoionization for indole in water is wavelength-dependent[6]. Exposure to light, particularly UV radiation, can lead to discoloration and the formation of a complex mixture of degradation products.

While a specific photodegradation quantum yield for this compound has not been reported, it is reasonable to assume that it will be photolabile. Therefore, protection from light is a critical aspect of its storage and handling.

Table 3: Photophysical Data for Indole

| Property | Condition | Value | Reference |

| Photoionization | Aqueous Solution | Active Pathway | [5] |

| Triplet Quantum Yield | Aqueous Solution | 0.23–0.35 | [5] |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.

-

Container: Use amber glass vials or other opaque containers to protect from light. The container should have a tightly sealing cap, preferably with a PTFE liner, to provide a barrier against moisture.

-

Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) to further minimize exposure to humidity.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following protocols, based on the International Council for Harmonisation (ICH) guidelines, are recommended.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are performed under conditions more severe than accelerated stability testing[7][8][9][10][11].

Objective: To generate degradation products to a target level of 5-20% to facilitate the development and validation of stability-indicating analytical methods[7].

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or dioxane) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution in a dry, inert solvent at an elevated temperature (e.g., 80°C) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Photostability Testing Protocol

Photostability testing is conducted to evaluate the effect of light on the compound, following ICH Q1B guidelines[12][13][14][15][16].

Objective: To determine if light exposure results in unacceptable changes to the compound.

Methodology:

-

Sample Preparation: Prepare samples of the solid this compound and a solution in a suitable inert solvent. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter[13][15][16].

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathway of Aromatic Isocyanates

Caption: Hydrolytic degradation pathway of an aromatic isocyanate.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

References

- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ijcrt.org [ijcrt.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. youtube.com [youtube.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. m.youtube.com [m.youtube.com]

- 14. jordilabs.com [jordilabs.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ikev.org [ikev.org]

An In-depth Technical Guide to 3-isocyanato-1H-indole (CAS 57778-78-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole (CAS 57778-78-6), a reactive heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles inferred physicochemical properties, detailed and plausible experimental protocols for its synthesis and key reactions, and predicted spectroscopic data based on analogous compounds and functional group analysis. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is an organic molecule characterized by an indole nucleus substituted with a highly reactive isocyanate group at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and even water. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives, including ureas, carbamates, and other heterocyclic systems with potential biological activity. This guide aims to serve as a foundational resource for researchers interested in utilizing this versatile building block.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its key physicochemical properties can be inferred from its structure and data available for related compounds.

| Property | Inferred Value/Observation | Citation(s) |

| CAS Number | 57778-78-6 | |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Melting Point | Not reported. Likely to be a solid with a defined melting point. | |

| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure due to the reactive isocyanate group. | |

| Solubility | Expected to have moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Likely insoluble in water. | [1] |

| Stability | Sensitive to moisture and nucleophiles. Should be stored under inert atmosphere (e.g., nitrogen or argon) at low temperatures. |

Spectroscopic Data (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR (in CDCl₃) | - NH proton (indole) : A broad singlet around δ 8.1-8.3 ppm.- Aromatic protons (indole ring) : A complex multiplet pattern between δ 7.1-7.8 ppm.- H2 proton (indole) : A singlet or doublet around δ 7.3-7.5 ppm. |

| ¹³C NMR (in CDCl₃) | - Isocyanate carbon (-N=C=O) : A characteristic peak around δ 120-130 ppm.- Indole carbons : Peaks in the aromatic region (δ 100-140 ppm). The C3 carbon bearing the isocyanate group would be significantly shifted.- Quaternary carbons : Several signals corresponding to the non-protonated carbons of the indole ring. |

| FTIR (KBr pellet) | - Isocyanate (-N=C=O) stretch : A strong, sharp, and characteristic absorption band around 2250-2280 cm⁻¹.- N-H stretch (indole) : A moderate to sharp band around 3300-3400 cm⁻¹.- C-H stretch (aromatic) : Peaks above 3000 cm⁻¹.- C=C stretch (aromatic) : Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : An intense peak at m/z = 158.- Fragmentation Pattern : Likely loss of CO (m/z = 130) and other characteristic fragments of the indole ring. |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in the literature. However, a plausible and common method for the synthesis of isocyanates is the reaction of a corresponding primary amine with phosgene or a phosgene equivalent like triphosgene. An alternative route could involve the Curtius rearrangement of an indole-3-carbonyl azide, which can be prepared from indole-3-carboxylic acid.

General Workflow for Isocyanate Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis from Indole-3-amine (Hypothetical)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Indole-3-amine

-

Triphosgene (or diphosgene)

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

Triethylamine (freshly distilled)

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve indole-3-amine (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred solution of indole-3-amine via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the amine and appearance of the isocyanate peak).

-

After the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate under an inert atmosphere.

-

Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from reactive vapors.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using anhydrous solvents.

Chemical Reactivity and Key Experimental Protocols

The isocyanate group of this compound is highly electrophilic and will readily react with various nucleophiles.

Reaction with Alcohols to Form Carbamates

Caption: Workflow for the synthesis of indole-3-carbamates.

Detailed Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add the desired alcohol (1.0-1.2 eq) to the solution.

-

If the reaction is slow, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Upon completion, quench the reaction with a small amount of water.

-

Remove the THF under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography.

Reaction with Amines to Form Ureas

References

Theoretical Calculation of 3-Isocyanato-1H-indole Molecular Orbitals: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for calculating the molecular orbitals of 3-isocyanato-1H-indole. This compound, a derivative of the privileged indole scaffold, is of significant interest to researchers, scientists, and drug development professionals due to its potential applications in medicinal chemistry. Understanding its electronic structure through molecular orbital analysis is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Introduction to this compound and its Significance

The indole core is a fundamental structural motif in a vast array of biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in modern drug discovery.[3] The introduction of an isocyanate group at the 3-position of the indole ring creates a reactive electrophilic center, making this compound a versatile building block for the synthesis of novel therapeutic agents. The isocyanate functionality can readily react with nucleophiles, such as the amino or hydroxyl groups of amino acid residues in proteins, to form stable covalent bonds. This potential for targeted covalent inhibition is a highly sought-after characteristic in drug design.

A thorough understanding of the molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is paramount for elucidating the chemical reactivity and kinetic stability of this compound. The energy and distribution of these frontier molecular orbitals govern the molecule's susceptibility to nucleophilic and electrophilic attack, its electron-donating and -accepting capabilities, and its overall electronic behavior.

Theoretical and Computational Methodologies

The calculation of molecular orbitals for a molecule like this compound is performed using quantum chemical methods. Density Functional Theory (DFT) is a widely used and reliable approach for such calculations, offering a good balance between accuracy and computational cost.

Experimental Protocols: A Detailed Methodology for Molecular Orbital Calculation

The following protocol outlines the key steps for performing a theoretical calculation of the molecular orbitals of this compound using DFT.

1. Molecular Geometry Optimization:

- Objective: To find the lowest energy, most stable three-dimensional structure of the this compound molecule.

- Method: The initial structure of the molecule is built using molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[4][5] This level of theory has been shown to provide accurate geometries for organic molecules.

- Software: Gaussian, ORCA, or other quantum chemistry software packages.

2. Frequency Calculation:

- Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

- Method: A frequency calculation is performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure.

3. Molecular Orbital Calculation:

- Objective: To determine the energies and spatial distributions of the molecular orbitals.

- Method: A single-point energy calculation is performed on the optimized and frequency-verified geometry. This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO. The output can be used to visualize the orbital shapes.

4. Population Analysis:

- Objective: To determine the distribution of electronic charge on each atom in the molecule.

- Method: A population analysis, such as Mulliken population analysis, is performed as part of the single-point energy calculation. This provides insights into the electrophilic and nucleophilic sites within the molecule.

Predicted Molecular Orbital Properties and Data Presentation

The following table summarizes the predicted quantitative data for the molecular orbitals of this compound, based on typical values obtained for similar indole derivatives from DFT calculations.

| Parameter | Predicted Value | Significance in Drug Design |

| HOMO Energy | -6.0 to -5.5 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 to -1.0 eV | Represents the electron-accepting ability. A lower LUMO energy indicates greater susceptibility to nucleophilic attack, particularly at the isocyanate carbon. |

| HOMO-LUMO Gap | 4.0 to 4.5 eV | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 3.0 to 4.0 Debye | A significant dipole moment can influence the molecule's solubility and its ability to interact with polar biological environments. |

Visualizations of Computational Workflow and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between molecular structure and electronic properties.

Caption: Computational workflow for molecular orbital calculation.

Caption: Relationship between molecular structure and biological activity.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights for drug development professionals. By employing computational methods like Density Functional Theory, researchers can predict the electronic properties, reactivity, and potential for biological interaction of this promising scaffold. This knowledge is instrumental in guiding the rational design and synthesis of novel drug candidates with enhanced efficacy and specificity. The methodologies and predicted data presented in this guide serve as a foundational resource for further computational and experimental investigations into the therapeutic potential of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 5. chem4all.nethouse.ru [chem4all.nethouse.ru]

An In-depth Technical Guide on the Discovery and History of 3-Isocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole, a reactive heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While the definitive historical record of its initial discovery remains elusive in publicly accessible literature, its synthesis is logically derived from well-established chemical principles, primarily the Curtius rearrangement of indole-3-carbonyl azide. This document details the presumed synthetic pathway, experimental protocols based on analogous reactions, and the known chemical and physical properties of the compound. Furthermore, it explores the broader context of indole derivatives in medicinal chemistry and outlines potential, though not yet specifically documented, applications and reaction workflows for this compound.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a highly reactive isocyanate group at the 3-position of the indole ring, yielding this compound, creates a versatile intermediate for the synthesis of a diverse array of derivatives, including ureas, carbamates, and other nitrogen-containing heterocycles. These derivatives are of significant interest for their potential biological activities.[1][2]

This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers interested in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57778-78-6 | [3] |

| Molecular Formula | C₉H₆N₂O | [1][3] |

| Molecular Weight | 158.16 g/mol | [3] |

| IUPAC Name | This compound | - |

| SMILES | C1=CC=C2C(=C1)C(=CN2)N=C=O | [1] |

| InChI | InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | [1] |

| Physical Form | Typically a solid at room temperature | [1] |

| Solubility | May exhibit moderate solubility in organic solvents | [1] |

Synthesis of this compound

The primary and most logical route for the synthesis of this compound is through the Curtius rearrangement of indole-3-carbonyl azide.[4][5][6][7] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the readily available indole-3-carboxylic acid.

Step 1: Synthesis of Indole-3-carbonyl azide

Indole-3-carboxylic acid is first converted to its corresponding acyl azide. This can be achieved by reacting the carboxylic acid with an activating agent, such as oxalyl chloride or thionyl chloride, to form the acyl chloride, which is then reacted with an azide source like sodium azide.[5]

Step 2: Curtius Rearrangement to this compound

The resulting indole-3-carbonyl azide is then subjected to thermal rearrangement to yield this compound and nitrogen gas.[7]

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of Indole-3-carbonyl azide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend indole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Activation: Add a catalytic amount of N,N-dimethylformamide (DMF). To this suspension, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Azide Formation: Cool the reaction mixture back to 0 °C and add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, ensuring the temperature does not exceed 5 °C.

-

Work-up: Stir the biphasic mixture vigorously for 1-2 hours at 0 °C. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude indole-3-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

-

Reaction Setup: Dissolve the crude indole-3-carbonyl azide in a high-boiling point, inert solvent such as toluene or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Rearrangement: Heat the solution to reflux (typically 80-120 °C) and monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). The reaction is usually complete within 1-3 hours.

-

Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified set of spectroscopic data for this compound is not available in the compiled search results, the following are predicted characteristic signals based on the structure and data for similar indole derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ 8.1-8.3 (br s, 1H, NH), δ 7.2-7.8 (m, 5H, Ar-H) |

| ¹³C NMR | δ 100-140 (Ar-C), δ ~125 (isocyanate C) |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~2270 (N=C=O stretch), ~1600 (C=C stretch) |

| MS (m/z) | 158 [M]⁺ |

Reactivity and Potential Applications

The isocyanate group in this compound is a highly reactive electrophile, susceptible to nucleophilic attack by a wide range of compounds.[8] This reactivity makes it a valuable intermediate for the synthesis of various indole derivatives.

Typical Reactions of this compound

Potential Applications in Drug Discovery

Derivatives of this compound hold promise in the development of novel therapeutic agents. For instance, 3-(2-isocyanobenzyl)-1H-indole derivatives have been investigated as potential quorum sensing inhibitors for combating bacterial infections.[2] The core this compound can serve as a starting point for generating libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the Curtius rearrangement of indole-3-carbonyl azide is a chemically sound and predictable pathway. The high reactivity of the isocyanate functional group opens up a vast chemical space for the synthesis of diverse indole derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to facilitate further research and exploration of its synthetic utility and biological potential. Further experimental validation of the proposed synthetic protocols and detailed spectroscopic characterization are warranted to fully elucidate the chemistry of this intriguing molecule.

References

- 1. CAS 57778-78-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. 1-ethyl-3-isocyanato-1H-indole (1082325-97-0) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Electrophilic Reactivity of the Isocyanate Group in Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance in the development of novel therapeutics. When appended with an isocyanate group, the resulting indolyl isocyanate becomes a versatile intermediate, exhibiting a rich and nuanced electrophilic reactivity. This technical guide provides a comprehensive overview of the electrophilic nature of the isocyanate group attached to an indole core, with a focus on its reactions with nucleophiles and its potential role in cycloaddition reactions. Detailed experimental protocols for key transformations are provided, and the implications of this chemistry in the context of drug discovery and the modulation of signaling pathways are discussed.

Introduction: The Indole Isocyanate Synthon

The isocyanate group (-N=C=O) is a highly electrophilic functional group, readily undergoing attack by a variety of nucleophiles.[1] When attached to an indole ring, the electronic properties of the indole nucleus influence the reactivity of the isocyanate moiety. The indole ring system is electron-rich, which can modulate the electrophilicity of the isocyanate carbon. The position of the isocyanate group on the indole ring (e.g., N1, C2, C3) further dictates its reactivity profile. This guide will primarily focus on the two most common and synthetically useful reactions of indolyl isocyanates: nucleophilic attack at the isocyanate carbon and their potential as synthons for heterocyclic systems.

Reactions with Nucleophiles: A Tale of Two Sites

The reaction of indolyl isocyanates with nucleophiles is characterized by a distinct chemo- and regioselectivity that is dependent on the substitution pattern of the indole ring, particularly the presence or absence of a substituent on the indole nitrogen (N1).

N-Carboxamidation of Unprotected (N-H) Indoles

In the presence of an unprotected N-H group, the reaction with an isocyanate predominantly occurs at the indole nitrogen, leading to the formation of an N-indolyl urea (indole-1-carboxamide). This reaction is often facilitated by catalysts that can activate the isocyanate or deprotonate the indole N-H.

Table 1: Catalytic N-Carboxamidation of 1H-Indole with Phenyl Isocyanate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | B(C6F5)3 (10) | Toluene | 80 | 22-24 | 17 | [2] |

| 2 | BCl3 (5) | 1,2-C2H4Cl2 | 60 | 22-24 | 93 | [2] |

| 3 | CuI (1) / NaH (2 equiv.) | Not specified | Not specified | Not specified | High | [2] |

Experimental Protocol: BCl3 Catalyzed N-Carboxamidation of 1H-Indole [2]

-

Materials: 1H-Indole (1 equiv.), Phenyl isocyanate (1.5 equiv.), BCl3 (1 M solution in hexanes, 5 mol%), 1,2-dichloroethane (solvent).

-

Procedure:

-

In a glovebox, a glass microwave vial is charged with 1H-indole.

-

In a separate vial, phenyl isocyanate is added.

-

In a third vial, the BCl3 solution is prepared.

-

The vials are capped with septa.

-

The indole and phenyl isocyanate are dissolved in 1,2-dichloroethane.

-

The BCl3 solution is added to the indole solution.

-

The phenyl isocyanate solution is then added dropwise to the indole/catalyst mixture with vigorous stirring.

-

The reaction mixture is heated to 60 °C and stirred for 22-24 hours.

-

Upon completion, the solvent is removed in vacuo.

-

The crude product is purified by preparative thin-layer chromatography (hexane/ethyl acetate eluent) to afford the N-phenyl-1H-indole-1-carboxamide.

-

C3-Amidation of N-Protected Indoles

When the indole nitrogen is protected (e.g., with a methyl group), the nucleophilic character of the C3 position is enhanced, leading to electrophilic attack by the isocyanate at this site. This reaction typically requires a Lewis acid catalyst to activate the isocyanate.

Table 2: B(C6F5)3 Catalyzed C3-Amidation of N-Methylindole with Phenyl Isocyanate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | B(C6F5)3 (30) | Toluene | 80 | 22-24 | up to 58% | [2] |

Experimental Protocol: B(C6F5)3 Catalyzed C3-Amidation of N-Methylindole [2]

-

Materials: N-Methylindole (1 equiv.), Phenyl isocyanate (1.5 equiv.), B(C6F5)3 (30 mol%), Toluene (solvent).

-

Procedure:

-

In a glovebox, three separate vials are charged with N-methylindole, phenyl isocyanate, and B(C6F5)3 respectively.

-

Each component is dissolved in toluene.

-

The phenyl isocyanate solution is added to the B(C6F5)3 solution.

-

The resulting solution is then added dropwise to the N-methylindole solution with vigorous stirring at room temperature.

-

The reaction mixture is heated to 80 °C for 22–24 hours.

-

After cooling, the volatiles are removed under reduced pressure.

-

The crude product is purified by preparative thin-layer chromatography (hexane/ethyl acetate eluent) to yield the C3-amidated product.

-

Cycloaddition Reactions

While the reaction of indolyl isocyanates with simple nucleophiles is well-documented, their participation in cycloaddition reactions is a less explored area. The -N=C=O moiety can, in principle, act as a dienophile in [4+2] cycloadditions or as a component in other cycloaddition processes. The synthesis of pyridazino[4,5-b]indoles, for instance, can be envisioned to proceed through a cycloaddition-type mechanism involving an indolyl isocyanate intermediate, although direct evidence and detailed protocols for such reactions are not abundant in the literature. Further research in this area could unveil novel synthetic routes to complex indole-fused heterocyclic systems.

Relevance in Drug Discovery and Signaling Pathways

The urea and amide functionalities generated from the reaction of indolyl isocyanates are prevalent motifs in a multitude of biologically active molecules and approved drugs.[3] These compounds often act as potent and selective inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in diseases such as cancer.

Indole-Urea Derivatives as Kinase Inhibitors

Indole-urea derivatives have been extensively investigated as inhibitors of several kinase families, including Raf kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These kinases are crucial components of signaling cascades that regulate cell proliferation, survival, and angiogenesis.

One of the most well-established signaling pathways targeted by indole-urea compounds is the Ras/Raf/MEK/ERK pathway . Aberrant activation of this pathway is a hallmark of many cancers. Indole-urea based drugs, such as Sorafenib, function by inhibiting Raf kinases, thereby blocking downstream signaling and inhibiting tumor growth.

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of indole-urea derivatives on Raf kinase.

Another critical pathway in cancer progression is the PI3K/Akt/mTOR pathway , which governs cell growth, metabolism, and survival. Some indole derivatives have shown inhibitory activity against PI3K and other kinases in this pathway.

Figure 2: The PI3K/Akt/mTOR signaling pathway with potential inhibition points for indole-based compounds.

Conclusion

Indolyl isocyanates are valuable and reactive intermediates in organic synthesis and medicinal chemistry. Their electrophilic reactivity, which is tunable by substitution on the indole nucleus, allows for the selective formation of N-indolyl ureas or C3-functionalized indoles. These products, particularly the indole-urea derivatives, have proven to be a rich source of kinase inhibitors with significant therapeutic potential. While the cycloaddition chemistry of indolyl isocyanates remains an area ripe for exploration, the established reactivity patterns already provide a powerful toolkit for the synthesis of complex molecules with diverse biological activities. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of indolyl isocyanates in their drug discovery and development endeavors.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

In-depth Technical Guide to 3-Isocyanato-1H-indole: Suppliers, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole, a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. The document details commercially available suppliers, typical purity standards, and in-depth analytical methodologies for quality control. Furthermore, it explores the application of this compound as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors, and provides an illustrative synthetic workflow.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development compounds. The compound is typically offered at a research-grade purity, which can vary between suppliers. Additionally, the N-methylated analog, 3-isocyanato-1-methyl-1H-indole, is also commercially available and may be used in synthetic strategies where protection of the indole nitrogen is desired.

For procurement, researchers should consult the catalogs of reputable chemical suppliers. While this guide does not endorse any specific supplier, a representative list is provided below to aid in sourcing this compound. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ascertain the specific purity and impurity profile of the purchased lot.

| Supplier Category | Representative Companies | Purity Levels Offered |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), Santa Cruz Biotechnology, Matrix Scientific | Typically ≥95% or "Technical Grade" |

| Specialty Chemical Providers | BLD Pharm, CymitQuimica, Fluorochem, Life Chemicals Inc. | Often ≥95% |

| Biotechnology & Research Reagents | Toronto Research Chemicals | "Technical Grade" |

Purity Standards and Quality Control

Currently, there are no official pharmacopeial monographs or standardized, universally accepted purity standards specifically for this compound. The compound is primarily used as a reactive intermediate in chemical synthesis, and as such, the required purity is often dictated by the specific application and the tolerance of subsequent reactions to impurities.

Commercially available this compound is most commonly offered with a purity of 95% or higher . The term "Technical Grade" is also used, which implies a purity suitable for general laboratory and synthetic applications but may contain a higher level of impurities compared to analytical or pharmaceutical grade standards.

2.1. Common Impurities

Given the synthetic routes to this compound, which often involve the use of phosgene or its equivalents, potential impurities could include:

-

Starting materials: Unreacted 3-aminoindole or its precursors.

-

Byproducts of phosgenation: Carbamoyl chlorides, ureas, and other related compounds formed from side reactions.

-

Solvent residues: Residual solvents from the synthesis and purification process.

-

Degradation products: Isocyanates are reactive molecules and can be sensitive to moisture, leading to the formation of corresponding amines and ureas.

2.2. Analytical Methods for Purity Assessment

Due to the high reactivity of the isocyanate functional group, direct analysis can be challenging. Derivatization is a common and effective strategy to convert the isocyanate into a more stable derivative that is amenable to standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the purity determination of isocyanates.

Experimental Protocols for Quality Control

The following section outlines detailed methodologies for the quality control and purity assessment of this compound.

3.1. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination (Post-Derivatization)

This protocol is a general method adapted from established procedures for isocyanate analysis and may require optimization for this compound. The principle involves the derivatization of the isocyanate with a suitable reagent to form a stable, UV-active urea derivative, which is then quantified by HPLC.

3.1.1. Derivatization Reagent

A common and effective derivatizing agent for isocyanates is 1-(2-pyridyl)piperazine (1,2-PP). The reaction of this compound with 1,2-PP yields a stable urea derivative that can be readily analyzed by HPLC with UV detection.

3.1.2. Experimental Procedure

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with dry acetonitrile. This is the standard stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from, for example, 0.5 to 50 µg/mL.

-

To 1 mL of each calibration standard, add a molar excess of 1,2-PP solution in acetonitrile. Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with dry acetonitrile.

-

To 1 mL of this solution, add the same molar excess of 1,2-PP solution as used for the standards. Allow the reaction to proceed for at least 30 minutes.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing a buffer such as ammonium acetate) is typically used. For example:

-

Mobile Phase A: 0.01 M ammonium acetate in water, pH 6.2.

-

Mobile Phase B: Acetonitrile.

-

A typical gradient might run from 30% B to 70% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the derivatized standards and sample.

-

Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Determine the concentration of the derivatized sample from the calibration curve and calculate the purity of the this compound in the original sample.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying organic impurities. The absence of signals corresponding to starting materials or common byproducts can provide evidence of high purity.

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including many approved drugs. The isocyanate group is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity makes this compound a valuable building block for the synthesis of diverse libraries of indole-based compounds for drug discovery.

A particularly important application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a urea or a related moiety that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The use of this compound allows for the facile introduction of the indole core, which can be further functionalized to achieve potency and selectivity for specific kinases.

Synthetic Workflow: Synthesis of an Indole-Based Urea as a Potential Kinase Inhibitor

The following diagram illustrates a typical experimental workflow for the synthesis of an indole-based urea derivative from this compound, a common step in the development of kinase inhibitors.

Caption: Synthetic workflow for an indole-based urea.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel bioactive compounds, particularly in the field of kinase inhibitor development. While standardized purity protocols are not formally established, a combination of derivatization-based HPLC and spectroscopic methods can provide robust quality control. The information and protocols presented in this guide are intended to support researchers and drug development professionals in the effective procurement, analysis, and application of this important synthetic building block.

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Isocyanato-1H-indole for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The derivatization of the indole core allows for the exploration of chemical space and the optimization of pharmacological properties. 3-Isocyanato-1H-indole is a reactive intermediate that serves as a versatile building block for the synthesis of a diverse library of indole derivatives.[3] The isocyanate group is highly electrophilic and readily reacts with various nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages, respectively.[3][4] This reactivity provides a straightforward and efficient method for generating a library of compounds for biological screening.

These application notes provide a comprehensive guide to the derivatization of this compound and subsequent biological screening of the resulting compounds. Detailed protocols for the synthesis of indole-3-urea derivatives and relevant biological assays are provided to facilitate the discovery of novel therapeutic agents.

Derivatization of this compound: Synthesis of a Urea Library

The reaction of this compound with a diverse panel of primary and secondary amines is a robust method for the preparation of a chemical library of N,N'-substituted indole-3-ureas. This class of compounds has been shown to possess a range of biological activities, including antimicrobial and anticancer properties.

General Synthetic Protocol for Indole-3-Urea Derivatives

This protocol is based on the general reactivity of isocyanates with amines and is adaptable for a wide range of amine substrates.[4][5]

Materials:

-

This compound

-

A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base for amine hydrochlorides)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

NMR spectrometer, mass spectrometer, and melting point apparatus for characterization

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM or THF.

-

In a separate flask, prepare a solution of 1.1 equivalents of the desired amine in anhydrous DCM or THF. If the amine is a hydrochloride salt, add 1.2 equivalents of triethylamine to the solution to liberate the free amine.

-

Slowly add the amine solution to the stirred solution of this compound at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-3-urea derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Table 1: Hypothetical Library of Indole-3-Urea Derivatives

| Compound ID | Amine Starting Material | Molecular Formula | Calculated MW |

| IU-001 | Aniline | C₁₅H₁₃N₃O | 251.28 |

| IU-002 | 4-Fluoroaniline | C₁₅H₁₂FN₃O | 269.27 |

| IU-003 | Benzylamine | C₁₆H₁₅N₃O | 265.31 |

| IU-004 | Piperidine | C₁₄H₁₇N₃O | 243.30 |

| IU-005 | Morpholine | C₁₃H₁₅N₃O₂ | 245.28 |

Diagram 1: Synthetic Workflow for the Derivatization of this compound

Caption: Synthetic workflow for generating a library of indole-3-urea derivatives.

Biological Screening Protocols

Based on the known biological activities of indole derivatives, the synthesized library can be screened against a variety of targets.[1][6] Protocols for two common primary screens, an antimicrobial assay and a cancer cell cytotoxicity assay, are provided below.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized indole-3-urea library dissolved in dimethyl sulfoxide (DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, add 100 µL of MHB to each well.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized bacterial suspension to each well.

-

Include positive control wells (containing a known antibiotic) and negative control wells (containing DMSO and bacteria without any compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

| Compound ID | S. aureus | E. coli |

| IU-001 | 16 | 64 |

| IU-002 | 8 | 32 |

| IU-003 | 32 | >128 |

| IU-004 | 64 | >128 |

| IU-005 | 128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

Protocol 2: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is an indicator of cell viability.

Materials:

-

Synthesized indole-3-urea library dissolved in DMSO

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Positive control (e.g., Doxorubicin)

-

Negative control (DMSO)

-